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Compound of Interest

Compound Name:
3-Chloro-2-

methylpropyl(dimethyl)amine

CAS No.: 23349-86-2

Cat. No.: B1605015

Get Quote

Executive Summary
3-Chloro-2-methylpropyl(dimethyl)amine (CAS: 4261-67-0 for HCl salt) is a specialized

alkylating agent characterized by a branched propyl chain. Unlike linear alkyl halides, this

compound reacts via a symmetric azetidinium ion intermediate, ensuring high regioselectivity

during nucleophilic substitution. It is the obligate intermediate for the synthesis of

Levomepromazine (Methotrimeprazine) and Trimipramine, providing the specific 2-methyl-3-

(dimethylamino)propyl side chain essential for their receptor binding profiles.

Chemical Profile & Reactivity[1][2][3][4][5]
Structural Identity[6]

IUPAC Name: 3-Chloro-N,N,2-trimethylpropan-1-amine

Common Name: 3-Dimethylamino-2-methylpropyl chloride (DMMPC)[1]
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Molecular Formula:

[2][3]

Molecular Weight: 135.64 g/mol (Free base) / 172.10 g/mol (HCl salt)

Physical State: The free base is an unstable oil that cyclizes spontaneously; typically stored

and used as the stable hydrochloride salt (hygroscopic solid).

Mechanistic Insight: The Azetidinium Singularity
The defining feature of this molecule is its behavior under basic conditions. Upon neutralization

of the HCl salt, the free amine nitrogen acts as an internal nucleophile, displacing the terminal

chloride to form a strained, four-membered azetidinium cation.

Unlike the synthesis of Promethazine (where the methyl group is adjacent to the nitrogen,

leading to a mixture of "proximal" and "distal" isomers), the 2-methyl placement in this

compound creates a pseudo-symmetric azetidinium ring.

Symmetry: The methyl group is located on the central carbon (C2) of the propyl chain.

Ring Opening: Nucleophilic attack at either C1 or C3 of the azetidinium ring yields the same

structural skeleton, eliminating the formation of unwanted regioisomers. This symmetry

significantly simplifies purification in industrial settings.

Reagent (Free Base)
Cl-CH2-CH(Me)-CH2-N(Me)2

Cyclization
(Intramolecular SN2)

- Cl⁻ 1,1,3-Trimethylazetidinium Ion
(Symmetric Cation)

Alkylated Product
Nu-CH2-CH(Me)-CH2-N(Me)2

+ Nucleophile (Nu⁻)
(Attack at C1 or C3)

Click to download full resolution via product page

Figure 1: The formation of the symmetric 1,1,3-trimethylazetidinium ion ensures structural

fidelity during alkylation.

Primary Application: Synthesis of
Levomepromazine
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Levomepromazine is a neuroleptic phenothiazine requiring the levo-rotatory isomer of the side

chain. The synthesis involves alkylation followed by chiral resolution.

Experimental Protocol
Objective: Alkylation of 2-methoxyphenothiazine.

Reagents:

Substrate: 2-Methoxyphenothiazine[4][5][6][7]

Reagent: 3-Chloro-2-methylpropyl(dimethyl)amine HCl[8][9]

Base: Sodium Hydroxide (Solid) or Sodium Amide (

)

Solvent: Toluene or Xylene

Catalyst: 18-Crown-6 (if using solid NaOH)[7]

Step-by-Step Methodology:

Free Base Liberation (In-situ): The HCl salt of the alkylating agent is often neutralized in situ

to prevent premature dimerization/polymerization.

Deprotonation: Charge a reactor with 2-methoxyphenothiazine and anhydrous toluene under

nitrogen. Add

(1.1 eq) and reflux for 2 hours to generate the phenothiazine anion (N-sodiation).

Alkylation:

Cool the mixture to 60°C.

Add 3-Chloro-2-methylpropyl(dimethyl)amine (dissolved in toluene) dropwise over 1

hour.
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Note: Slow addition controls the exotherm and ensures the azetidinium intermediate is

consumed immediately by the phenothiazine anion.

Reflux: Heat to reflux (110°C) for 6–12 hours. Monitor via TLC/HPLC for disappearance of

the phenothiazine.

Workup:

Cool to room temperature.[4][10]

Quench with water to destroy excess amide.

Separate organic layer and wash with brine.

Extract the basic product into dilute HCl (purification by acid-base extraction).

Basify the aqueous layer with NaOH and extract back into toluene/ether.

Evaporate solvent to yield the racemic base.[4]

Chiral Resolution (Critical Step)
The alkylation produces a racemic mixture (

). To obtain Levomepromazine, the mixture must be resolved.

Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid.[4][6]

Process: The racemate is treated with the tartaric acid derivative in isopropanol.[4] The

diastereomeric salt of the levo-isomer crystallizes out, while the dextro-isomer remains in

solution.

Final Salt Formation: The resolved base is converted to the maleate salt for stability.

Secondary Application: Trimipramine Synthesis
Trimipramine is an atypical tricyclic antidepressant.[11][12] Its structure is analogous to

Imipramine but possesses the branched 2-methyl side chain, imparting unique sedative and

anxiolytic properties.
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Substrate: 10,11-dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl).

Conditions: Similar to Levomepromazine (NaNH2/Toluene).

Outcome: The steric bulk of the 2-methyl group (derived from the reagent) reduces the

affinity for the serotonin transporter (SERT) compared to Imipramine, shifting the

pharmacological profile.

Quantitative Comparison of Applications

Drug Target Core Structure Role of Reagent
Key
Pharmacological
Effect

Levomepromazine Phenothiazine
Introduction of chiral

center (C2)

High sedation,

analgesia, D2

blockade

Trimipramine Dibenzazepine
Introduction of

branched chain

5-HT2A antagonism,

weak reuptake

inhibition

Synthesis of the Reagent Itself
Researchers may need to synthesize the reagent de novo if commercial stock is degraded.

Pathway:

Starting Material: 3-Dimethylamino-2-methylpropan-1-ol.

Chlorination: Reaction with Thionyl Chloride (

).

Solvent: Chloroform or Dichloromethane (DCM).

Temp: 0°C to Reflux.[10]

Isolation: The product precipitates as the hydrochloride salt.
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Purification: Recrystallization from ethanol/ether.

Yield: Typically >90%.[10]

Precursor
3-Dimethylamino-2-methylpropan-1-ol

Chlorination
(SOCl2 / CHCl3 / 0°C)

Nucleophilic Sub

Crystallization
(Precipitation as HCl salt)

HCl generation

Target Reagent
DMMPC-HCl

Click to download full resolution via product page

Figure 2: Preparation of the alkylating agent from its alcohol precursor.

Safety & Handling Protocols
Warning: This compound is a nitrogen mustard analog. While less potent than bis-

chloroethylamines, it possesses significant vesicant and alkylating properties.

Toxicity: Corrosive to skin and mucous membranes. Potential carcinogen due to alkylating

capability.

Handling:

Glove Box/Fume Hood: Mandatory. Never handle the free base on an open bench.

PPE: Double nitrile gloves, face shield, and chemically resistant suit.
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Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to

nucleophilically quench the alkyl chloride.

Storage: The HCl salt is hygroscopic. Store under argon at 2–8°C. The free base must be

used immediately upon generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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